molecular formula C10H13NO3 B14632874 N-[(2-Hydroxy-5-methylphenyl)methyl]glycine CAS No. 55739-34-9

N-[(2-Hydroxy-5-methylphenyl)methyl]glycine

Cat. No.: B14632874
CAS No.: 55739-34-9
M. Wt: 195.21 g/mol
InChI Key: AJYYYGWQZUFIOP-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a glycine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine typically involves the reaction of 2-hydroxy-5-methylbenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxy-5-methylphenyl)methyl]glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol or 2-hydroxy-5-methylbenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(2-Hydroxy-5-methylphenyl)methyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The glycine moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzaldehyde
  • 2-Hydroxy-5-methylbenzoic acid
  • 2-Hydroxy-5-methylbenzyl alcohol
  • 2-Hydroxy-5-methylbenzylamine

Uniqueness

N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is unique due to the presence of both a hydroxy group and a glycine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

55739-34-9

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid

InChI

InChI=1S/C10H13NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14)

InChI Key

AJYYYGWQZUFIOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCC(=O)O

Origin of Product

United States

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